3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole core . For this compound, specific starting materials and conditions would include the use of ethyl-substituted phenylhydrazine and a fluorinated aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Fluoroindole: Another fluorinated indole derivative with distinct chemical properties.
Indole-2-carboxylic acid: A non-fluorinated analogue with different reactivity and applications.
Uniqueness
3-Ethyl-7-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluoro groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C11H10FNO2 |
---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-ethyl-7-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-7-4-3-5-8(12)9(7)13-10(6)11(14)15/h3-5,13H,2H2,1H3,(H,14,15) |
InChI Key |
JZSAEJPVIWCTBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
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